molecular formula C18H13ClN4OS B2701563 6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850911-64-7

6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2701563
CAS No.: 850911-64-7
M. Wt: 368.84
InChI Key: RHNVWQCXSUERBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 2-chlorobenzylthio group and a phenyl group. The unique structure of this compound makes it a subject of interest for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.

    Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the pyrazolo

Properties

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-15-9-5-4-6-12(15)11-25-18-21-16-14(17(24)22-18)10-20-23(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVWQCXSUERBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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